molecular formula C44H58N7O8P B12335891 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]

Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]

Cat. No.: B12335891
M. Wt: 843.9 g/mol
InChI Key: HYHSVVSASKSIJT-VSLJMZOWSA-N
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Description

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] is a complex organic compound used primarily in the field of DNA synthesis. This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The modifications in this compound enhance its stability and functionality in various biochemical applications .

Preparation Methods

The synthesis of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] involves several steps:

    Protection of Functional Groups: The hydroxyl groups of guanosine are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.

    Introduction of Isobutyryl Group: The exocyclic amine functions are protected by an isobutyryl group.

    Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    Deprotection: The DMT group is removed under acidic conditions to yield the final product.

Chemical Reactions Analysis

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] undergoes several types of chemical reactions:

Scientific Research Applications

This compound is widely used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields:

Mechanism of Action

The compound acts by incorporating into the growing DNA strand during synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate, completing the addition of the nucleotide. The isobutyryl and DMT groups protect the reactive sites during synthesis, ensuring high fidelity and efficiency .

Comparison with Similar Compounds

Similar compounds include:

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] stands out due to its specific modifications that enhance its stability and reactivity, making it particularly useful in high-fidelity DNA synthesis .

Properties

Molecular Formula

C44H58N7O8P

Molecular Weight

843.9 g/mol

IUPAC Name

N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H58N7O8P/c1-28(2)40(52)48-43-47-39-38(41(53)49-43)46-27-50(39)42-37(59-60(57-24-12-23-45)51(29(3)4)30(5)6)25-36(58-42)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-39,42-43,47H,12,24-26H2,1-8H3,(H,48,52)(H,49,53)/t36-,37+,38?,39?,42+,43?,60?/m0/s1

InChI Key

HYHSVVSASKSIJT-VSLJMZOWSA-N

Isomeric SMILES

CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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